Welcome to the BenchChem Online Store!
molecular formula C16H30CoO4 B073235 Cobalt dioctanoate CAS No. 1588-79-0

Cobalt dioctanoate

Cat. No. B073235
M. Wt: 345.34 g/mol
InChI Key: HWVKIRQMNIWOLT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03946055

Procedure details

After placing 0.008 mole of cobalt octanoate in a stainless steel autoclave having a capacity of 100 ml, 1 hour's stirring was conducted at a temperature of 160°C while applying first a pressure of 10 Kg/cm2 with hydrogen and then applying a pressure of 150 Kg/cm2 to thereby prepare a catalyst. Meanwhile, after placing 0.65 mole of decene-1, 0.08 mole of γ-picoline and 0.5 mole of methanol in a stainless steel autoclave having a capacity of 300 ml, a pressure of 30 Kg/cm2 was applied thereto with carbon monoxide. Subsequently, the previously prepared catalyst was added to the contents of the latter autoclave, and 5 hours' reaction of the mixture was effected at a temperature of 160°C under the same pressure, or 30 Kg/cm2. The yield rate of methyl undecanoate obtained through distillation of the reacted mixture was 35%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 mol
Type
reactant
Reaction Step Three
Quantity
0.08 mol
Type
reactant
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.008 mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]CCC=C.N1[CH:18]=[CH:17][C:16](C)=[CH:15][CH:14]=1.[CH3:20][OH:21].[C]=[O:23]>C([O-])(=O)CCCCCCC.[Co+2].C([O-])(=O)CCCCCCC>[C:8]([O:21][CH3:20])(=[O:23])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14] |f:5.6.7,^3:21|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.65 mol
Type
reactant
Smiles
CCCCCCCCC=C
Step Four
Name
Quantity
0.08 mol
Type
reactant
Smiles
N1=CC=C(C=C1)C
Step Five
Name
Quantity
0.5 mol
Type
reactant
Smiles
CO
Step Six
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eight
Name
Quantity
0.008 mol
Type
catalyst
Smiles
C(CCCCCCC)(=O)[O-].[Co+2].C(CCCCCCC)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a capacity of 100 ml, 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was conducted at a temperature of 160°C
CUSTOM
Type
CUSTOM
Details
to thereby prepare a catalyst
ADDITION
Type
ADDITION
Details
Subsequently, the previously prepared catalyst was added to the contents of the latter autoclave, and 5 hours'
Duration
5 h
CUSTOM
Type
CUSTOM
Details
reaction of the mixture
CUSTOM
Type
CUSTOM
Details
was effected at a temperature of 160°C under the same pressure, or 30 Kg/cm2

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.